Acetomenaphthone

Catalog No.
S516974
CAS No.
573-20-6
M.F
C15H14O4
M. Wt
258.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetomenaphthone

CAS Number

573-20-6

Product Name

Acetomenaphthone

IUPAC Name

(4-acetyloxy-3-methylnaphthalen-1-yl) acetate

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C15H14O4/c1-9-8-14(18-10(2)16)12-6-4-5-7-13(12)15(9)19-11(3)17/h4-8H,1-3H3

InChI Key

RYWSYCQQUDFMAU-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2C(=C1)OC(=O)C)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

Acetomenaphthone; NSC 403062; NSC-403062; NSC403062

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)OC(=O)C)OC(=O)C

Description

The exact mass of the compound Acetomenaphthone is 258.0892 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403062. It belongs to the ontological category of naphthalenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Organic Synthesis

Acetomenaphthone is a versatile starting material for the synthesis of other organic compounds. Its ketone functional group can be reacted with a variety of nucleophiles to form new carbon-carbon bonds. For instance, acetomenaphthone can be condensed with aldehydes or ketones in the presence of a base to form aldol condensation products []. Additionally, the methyl group of acetomenaphthone can be deprotonated and subsequently alkylated or arylated to create new molecules.

  • Acetomenaphthone is a fat-soluble molecule belonging to the class of naphthoquinones [].
  • It is a synthetic form of vitamin K, a group of essential nutrients for blood clotting [].

Molecular Structure Analysis

  • The core structure of acetomenaphthone consists of a naphthalene ring (two fused benzene rings) with an acetate group attached at each of the 1 and 4 positions [].
  • This structure plays a role in its vitamin K activity [].

Chemical Reactions Analysis

  • Synthesis: Acetomenaphthone can be synthesized from various starting materials, but a common method involves the condensation of menadione (vitamin K3) with acetic acid.
    • Balanced chemical equation: C₁₁H₈O₂ (menadione) + 2 CH₃COOH (acetic acid) → C₁₅H₁₄O₄ (acetomenaphthone) + 2 H₂O (water).

Physical And Chemical Properties Analysis

  • Melting point: 216-217 °C [].
  • Boiling point: Decomposes above 300 °C [].
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, acetone, and chloroform [].
  • Acetomenaphthone acts as a vitamin K analog. Vitamin K is a cofactor for enzymes involved in blood clotting [].
  • The exact mechanism by which acetomenaphthone activates these enzymes is still under investigation, but it likely involves its interaction with vitamin K epoxide reductase complex within the cells [].
  • Acetomenaphthone can have toxic effects at high doses, causing hemolytic anemia (destruction of red blood cells) in newborns and infants [].
  • Due to these safety concerns, its use as a dietary vitamin K supplement is not recommended [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3

Exact Mass

258.0892

Appearance

Solid powder

Melting Point

113.0 °C
113°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DWG8UZD9HT

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

573-20-6

Wikipedia

Acetomenaphthone

Dates

Modify: 2023-08-15
1: Armstrong NA, James KC, Pugh WK. Drug migration into soft gelatin capsule shells and its effect on in-vitro availability. J Pharm Pharmacol. 1984 Jun;36(6):361-5. PubMed PMID: 6146665.
2: LIU TP. [COLORIMETRIC DETERMINATION OF ACETOMENAPHTHONE AND ITS PREPARATION]. Yao Xue Xue Bao. 1962 Apr;9:249-51. Chinese. PubMed PMID: 14073973.
3: HILTON NP. Short communications; acetomenaphthone in postoperative dental haemorrhage. Br Dent J. 1950 Jul 21;89(2):42. PubMed PMID: 15434225.

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